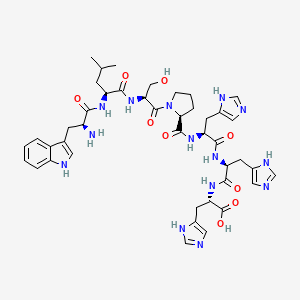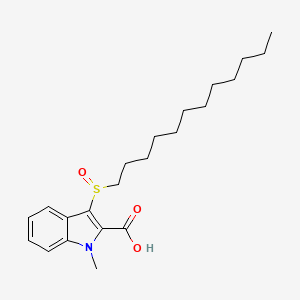![molecular formula C25H25N3O2 B14198568 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-86-8](/img/structure/B14198568.png)
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzoylpiperidine moiety linked to a phenylbenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. One common method involves the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final product.
-
Preparation of 1-Benzoylpiperidine
Reactants: Piperidine, Benzoyl chloride
Conditions: Typically carried out in the presence of a base such as triethylamine, at room temperature.
Reaction: [ \text{C}{11}\text{N} + \text{C}{15}\text{NO} + \text{HCl} ]
-
Formation of this compound
Reactants: 1-Benzoylpiperidine, Aniline derivatives
Conditions: Often carried out in a solvent such as dichloromethane, with a catalyst like palladium on carbon.
Reaction: [ \text{C}{15}\text{NO} + \text{C}_6\text{H}{20}\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzoylpiperidine oxides.
Reduction: Formation of reduced benzoylpiperidine derivatives.
Substitution: Formation of substituted benzoylpiperidine derivatives.
Aplicaciones Científicas De Investigación
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as a biased agonist of serotonin 5-HT1A receptors, influencing signal transduction pathways . This interaction can lead to various physiological effects, including modulation of mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidin-4-amine: Shares the piperidine core but differs in the substituents attached to the nitrogen atom.
1-Benzoylpiperidin-4-ylmethanamine: Another derivative with a similar structure but different functional groups.
Uniqueness
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a biased agonist of serotonin receptors sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
919118-86-8 |
|---|---|
Fórmula molecular |
C25H25N3O2 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3-[(1-benzoylpiperidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(27-21-11-5-2-6-12-21)20-10-7-13-23(18-20)26-22-14-16-28(17-15-22)25(30)19-8-3-1-4-9-19/h1-13,18,22,26H,14-17H2,(H,27,29) |
Clave InChI |
WPVREEXSXOLTOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
